molecular formula C10H8N4 B1269359 1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 106835-44-3

1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No. B1269359
M. Wt: 184.2 g/mol
InChI Key: KEVOFPICRVTBPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives employs various methods, including the catalyst-free synthesis of pyrazolo[3,4-b]quinolin-5-one and related derivatives through cyclocondensation reactions under mild conditions, yielding structurally diverse compounds with high efficiency (Ezzati et al., 2017). Additionally, regioselective acylation techniques have been developed for 3-amino-1H-pyrazolo[3,4-b]quinolines, leading to novel compounds with significant inhibitory activity on bacterial serine/threonine protein kinases and antimicrobial properties (Lapa et al., 2013).

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives has been extensively studied, revealing a variety of functional groups that contribute to their biological activity. These studies have employed NMR spectroscopy and other techniques to elucidate the structure-activity relationships crucial for their pharmacological potential (Heydenreich et al., 2005).

Chemical Reactions and Properties

1H-pyrazolo[3,4-b]quinolin-3-amines undergo a range of chemical reactions, including condensation, acylation, and annulation, which enable the synthesis of diverse derivatives with varied biological activities. These reactions are often facilitated by the presence of specific functional groups within the molecule, leading to compounds with potent anticancer and antimicrobial properties (Zhang et al., 2008).

Scientific Research Applications

  • Protein Kinase Inhibitory Activity

    • 3-amino-1H-pyrazolo[3,4-b]quinolines have shown inhibitory activity on bacterial serine/threonine protein kinases. This includes inhibition of resistance to kanamycin in Streptomyces lividans regulated by protein kinases. A study on the structure-activity relationship indicated that specific substitutions on the pyrazole ring or aromatic ring influenced this inhibitory activity (Lapa et al., 2013).
  • Induction of Apoptosis in Cancer Cells

    • A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines were identified as potent inducers of apoptosis in cancer cells derived from various human solid tumors. These compounds demonstrated significant cell growth inhibition in cancer cells with varying EC(50) values, indicating their potential in cancer treatment (Zhang et al., 2008).
  • Synthesis for Electroluminescent Devices

    • Novel synthesis methods for 1H-pyrazolo[3,4-b]quinolines, which are luminophores, have been developed for use in electroluminescent devices. These methods include conventional heating and microwave exposure of specific chemical mixtures to produce 4-aryl-1H-pyrazolo[3,4-b]quinolines (Chaczatrian et al., 2004).
  • Potential Fluorescent Sensors and Biologically Active Compounds

    • Over a century of research has established 1H-pyrazolo[3,4-b]quinolines as potential fluorescent sensors and biologically active compounds. Various synthesis methods have been explored, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis. Their utility in fluorescence and biological activity has been highlighted (Danel et al., 2022).
  • Antitumor Efficacy in Colon Cancer Cells

    • Derivatives of 1H-pyrazolo[3,4-b]quinolin-3-amine have shown potent antitumor efficacy in colon cancer cell lines. Specifically, the compound QTZ05 exhibited selective anticancer efficacy with IC50 values ranging from 2.3 to 10.2 µM. It was also found to induce apoptosis and cause sub G1 cell cycle arrest in these cells, suggesting its potential as a chemotherapeutic agent for colorectal cancer (Karthikeyan et al., 2018).
  • Synthesis of Pyrazolo[3,4-b]quinoline Derivatives for Pharmaceutical Applications

    • A variety of synthetic methods have been developed to create pyrazolo[3,4-b]quinoline derivatives. These methods include Friedel–Crafts cyclialkylation and reactions with various compounds, producing structures with promising pharmaceutical and therapeutic values (Abd El-Aal & Khalaf, 2016).

properties

IUPAC Name

2H-pyrazolo[3,4-b]quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVOFPICRVTBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(NN=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349869
Record name 1H-pyrazolo[3,4-b]quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-pyrazolo[3,4-b]quinolin-3-amine

CAS RN

106835-44-3
Record name 1H-pyrazolo[3,4-b]quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]quinolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
C Karthikeyan, H Amawi, AG Viana, L Sanglard… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were synthesized and evaluated for anticancer efficacy in a panel of ten cancer cell lines, including breast (MDAMB-231 and …
Number of citations: 24 www.sciencedirect.com
YM Elkholy - Molecules, 2007 - mdpi.com
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (10) reacted with hydrazine hydrate, phenylisothiocyanate or benzoyl chloride to give derivatives 12, 13 and 15, …
Number of citations: 23 www.mdpi.com
MAS Amin, MM Ismail, SES Barakat… - Bulletin of …, 2004 - bpsa.journals.ekb.eg
Vilsmeier formylation of acetanilide I followed by treatment with hydroxylamine produced2-chloroquinoline-3-carbonitrile II that was condensed with different amines to give 2-…
Number of citations: 25 bpsa.journals.ekb.eg
GB Lapa, OB Bekker, EP Mirchink… - Journal of Enzyme …, 2013 - Taylor & Francis
It was found by virtual screening that 3-amino-1H-pyrazolo[3,4-b]quinolines could have wide protein kinase inhibitory activity. Amides of titled amines and thioureas were synthesized …
Number of citations: 16 www.tandfonline.com
NM Parekh, KC Maheria - Archives of Applied Science Research, 2011 - researchgate.net
1H-pyrazolo [3, 4-b] quinolin-3-amine derivatives have been synthesized by the reaction between substituted phenyl pyrazolones and 3-amino-1H-pyrazolo [3, 4-b] quinoline. The novel …
Number of citations: 13 www.researchgate.net
M Mroueh, WH Faour, WN Shebaby, CF Daher… - Bioorganic …, 2020 - Elsevier
New tetrahydro-1H-pyrazolo[3,4-b]quinoline derivatives were designed, synthesized and characterized as dual anticholinestrase and cyclooxygenase-2 inhibitors. The in vitro and in …
Number of citations: 22 www.sciencedirect.com
KM El-Gamal, MS Hagrs, HS Abulkhair - Bulletin of Faculty of Pharmacy …, 2016 - Elsevier
A series of 3-substituted 6-methoxy-1H-pyrazolo [3,4-b]quinoline derivatives was synthesized by treating 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine (6) with different acid …
Number of citations: 22 www.sciencedirect.com
C Karthikeyan, C Lee, J Moore, R Mittal… - Bioorganic & medicinal …, 2015 - Elsevier
Naturally occurring condensed quinolines have anticancer properties. In efforts to find active analogues, we designed and synthesized eight polycyclic heterocycles with a pyrimido[1″,…
Number of citations: 45 www.sciencedirect.com
EE Nasr, AS Mostafa, MAA El‐Sayed… - Archiv der …, 2019 - Wiley Online Library
New quinolines substituted with various heterocycles and chalcone moieties were synthesized and evaluated as antitumor agents. All the synthesized compounds were in vitro …
Number of citations: 15 onlinelibrary.wiley.com
AA Cheriyan, L Thomas… - Chemical Biology Letters, 2022 - pubs.thesciencein.org
The growing need to overcome the drug-resistance to bio-active molecules and the need for enhancement of properties in functional materials prompted the demand for new derivatives …
Number of citations: 5 pubs.thesciencein.org

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